Home > Products > Screening Compounds P19915 > 6,7-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one
6,7-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one -

6,7-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one

Catalog Number: EVT-13336261
CAS Number:
Molecular Formula: C8H5F2NO2
Molecular Weight: 185.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6,7-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one is a synthetic organic compound with significant relevance in medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes two fluorine atoms and a hydroxyl group on an indole framework. The molecular formula is C8H5F2NO2C_8H_5F_2NO_2 with a molecular weight of approximately 185.13 g/mol. Its IUPAC name is 6,7-difluoro-3-hydroxy-1,3-dihydroindol-2-one, and it has various applications in biological and chemical research, particularly in the synthesis of pharmaceuticals and biochemical assays.

Source and Classification

The compound is classified under indole derivatives, which are known for their diverse biological activities. It can be sourced from various chemical suppliers and synthesized through multiple organic reactions. The classification of this compound falls under both organic chemistry and medicinal chemistry due to its structural features and potential therapeutic applications.

Synthesis Analysis

Methods

The synthesis of 6,7-difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactions. A common synthetic route includes:

  1. Fluorination: A suitable indole precursor undergoes fluorination to introduce the fluorine atoms at positions 6 and 7.
  2. Hydroxylation: Following fluorination, hydroxylation occurs to introduce the hydroxyl group at position 3.
  3. Reduction Steps: Additional reduction steps may be required to achieve the desired dihydro structure.

Technical Details

The reaction conditions often necessitate specific catalysts, solvents, and temperature control to optimize yield and purity. In industrial settings, large-scale reactors may be employed with automated systems for precise control over reaction parameters, enhancing efficiency and reducing waste production .

Molecular Structure Analysis

Structure

The molecular structure of 6,7-difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one can be represented by the following structural data:

PropertyValue
Molecular FormulaC8H5F2NO2C_8H_5F_2NO_2
Molecular Weight185.13 g/mol
IUPAC Name6,7-difluoro-3-hydroxy-1,3-dihydroindol-2-one
InChIInChI=1S/C8H5F2NO2/c9-4-2-1-3-6(5(4)10)11-8(13)7(3)12/h1-2,7,12H,(H,11,13)
InChI KeyLYLVQOXHLOPVMN-UHFFFAOYSA-N
Canonical SMILESC1=CC(=C(C2=C1C(C(=O)N2)O)F)F

This structure highlights the unique positioning of the fluorine atoms and hydroxyl group on the indole ring system .

Chemical Reactions Analysis

Types of Reactions

6,7-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions:

  1. Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
  2. Reduction: The compound can be reduced to yield different dihydro derivatives.
  3. Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

For these reactions, typical reagents include:

  • Oxidation Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
  • Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
  • Substitution Reagents: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

The products formed depend on the specific reagents and conditions used during the reactions .

Mechanism of Action

The mechanism of action for 6,7-difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms and the hydroxyl group enhances its binding affinity to active sites on these targets. This interaction can lead to inhibition of specific enzymes or modulation of receptor activity, contributing to its potential therapeutic effects .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 6,7-difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one include:

  • Appearance: Typically a solid at room temperature.

Chemical Properties

Key chemical properties are as follows:

PropertyValue
Melting PointNot specified in available data
SolubilitySoluble in organic solvents

These properties are crucial for understanding how the compound behaves in various chemical environments .

Applications

6,7-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one has diverse applications in scientific research:

  1. Chemistry: Acts as a building block for synthesizing more complex molecules.
  2. Biology: Used in biochemical assays to study enzyme interactions and metabolic pathways.
  3. Medicine: Investigated for potential use as a pharmaceutical intermediate in developing new drugs with antiviral, anticancer, and anti-inflammatory properties.
  4. Industry: Employed in producing specialty chemicals with desired properties .

This compound represents a significant tool in both academic research and industrial applications due to its versatile nature and potential benefits in drug development.

Introduction to the Academic Significance of 6,7-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one

Structural Uniqueness and Pharmacophore Relevance in Heterocyclic Chemistry

The molecular architecture of 6,7-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one exhibits several distinctive features that contribute to its significance in heterocyclic chemistry. The compound's canonical SMILES representation (OC1C(=O)NC2=C1C=CC(F)=C2F) reveals a fused bicyclic system with fluorine atoms positioned ortho to each other on the benzoid ring, creating a polarized region that significantly influences electron distribution throughout the system [1]. This difluoro substitution pattern enhances the compound's ability to participate in halogen bonding interactions with biological targets, while also increasing lipophilicity compared to non-fluorinated analogs—a crucial property for membrane penetration in bioactive molecules.

The 3-hydroxy group adjacent to the carbonyl functionality establishes an intramolecular hydrogen bonding network that stabilizes the molecule in a pseudo-planar configuration. This configuration is critical for molecular recognition processes, as evidenced by the compound's InChIKey (LYLVQOXHLOPVMN-UHFFFAOYSA-N), which encodes stereochemical information relevant to its binding conformations [1]. The presence of both hydrogen bond donor (N-H, O-H) and acceptor (C=O, C-F) groups creates a versatile pharmacophore capable of diverse interactions with biological macromolecules.

Table 1: Structural Features and Properties of 6,7-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular WeightKey Structural Features
6,7-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one1247473-42-2C₈H₅F₂NO₂185.133-hydroxy group, ortho-difluoro substitution
6,7-Difluoro-2,3-dihydro-1H-indole1249655-37-5C₈H₇F₂N155.14Reduced indoline without oxo/hydroxy groups
6,7-Difluoro-1H-indole-2,3-dione158580-95-1C₈H₃F₂NO₂183.11Isatin derivative with diketo functionality
6,7-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one1504990-25-3C₁₀H₉F₂NO197.183,3-dimethyl substitution spiro center
3-Cycloheptyl-6,7-difluoro-3-hydroxyindolin-2-one1073262-05-1C₁₅H₁₇F₂NO₂281.30N-cycloheptyl bulky substituent

The pharmacophoric significance of this compound lies in its structural similarity to privileged scaffolds found in bioactive natural products and pharmaceuticals. As a fluorinated derivative of 3-hydroxyoxindole—a core structure present in numerous kinase inhibitors and receptor modulators—it serves as a versatile template for drug discovery [8]. The electron-withdrawing effect of the fluorine atoms enhances the acidity of the 3-hydroxy group, increasing its capacity for salt bridge formation with basic amino acid residues in target proteins. Additionally, the ortho-difluoro motif creates a distinctive electrostatic profile that can be exploited for selective target binding, particularly in enzymes containing halogen-binding domains. These structural attributes have led to the incorporation of this scaffold in the synthesis of more complex molecules, such as 3-cycloheptyl-6,7-difluoro-3-hydroxyindolin-2-one (CAS: 1073262-05-1), where bulky substituents are introduced to explore steric effects on bioactivity [6].

Historical Context: Evolution of Fluorinated Indole Derivatives in Medicinal Chemistry

The development of fluorinated indole derivatives represents a significant chapter in medicinal chemistry, beginning with the exploration of simple fluorinated indoles in the mid-20th century and evolving toward increasingly complex structures such as 6,7-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one. Early research focused on monofluorinated indoles (e.g., 7-Fluoro-2,3-dihydro-1H-indole, CID 16768261) which demonstrated enhanced metabolic stability compared to their non-fluorinated counterparts but lacked the structural complexity for optimized target interactions [10]. The strategic introduction of multiple fluorine atoms emerged as a logical progression to further improve pharmacological properties, leading to compounds such as 6,7-Difluoro-1H-indole-2,3-dione (CAS: 158580-95-1), which served as precursors to more complex derivatives [9].

The synthesis of 6,7-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one (CAS: 1247473-42-2) represented a significant advancement by incorporating both fluorination and hydroxylation at strategic positions, creating a multifaceted pharmacophore. This compound bridged the chemical space between simple fluorinated indolines and complex natural product-inspired architectures. Its development coincided with growing recognition that fluorination adjacent to hydrogen-bonding motifs could dramatically influence molecular conformation and target binding affinity. This period also saw the emergence of hybrid derivatives such as 6,7-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one (CAS: 1504990-25-3), where quaternary centers were introduced to restrict molecular flexibility and explore conformational effects on bioactivity [5].

Table 2: Evolution of Fluorinated Indole Derivatives in Medicinal Chemistry Research

Evolutionary StageTime PeriodRepresentative CompoundsKey Advancements
First Generation1980s-1990s7-Fluoro-2,3-dihydro-1H-indole (CID: 16768261)Monofluorination for metabolic stability improvement
Second Generation1990s-2000s6,7-Difluoro-1H-indole-2,3-dione (CAS: 158580-95-1)Difluoro substitution for enhanced electronic effects
Third Generation2000s-2010s6,7-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one (CAS: 1247473-42-2)Introduction of 3-hydroxy group for H-bonding capability
Advanced Derivatives2010s-Present6,7-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one (CAS: 1504990-25-3); 3-Cycloheptyl-6,7-difluoro-3-hydroxyindolin-2-one (CAS: 1073262-05-1)Structural diversification with spiro centers and bulky substituents

The biological exploration of fluorinated indole derivatives has been profoundly influenced by the broader recognition of indole scaffolds as privileged structures in drug discovery. Indole derivatives exhibit a remarkable ability to interact with diverse biological targets, including viral enzymes, kinase domains, and neurotransmitter receptors [8]. Research has demonstrated that fluorinated indoles can be designed to exhibit multifunctional biological activities, including antiviral action against challenging targets such as Coxsackie B4 virus and bovine viral diarrhea virus. These discoveries have validated the strategic fluorination of indole scaffolds as a viable approach to enhance bioactivity profiles. The structural evolution toward more complex derivatives like 3-cycloheptyl-6,7-difluoro-3-hydroxyindolin-2-one reflects a sophisticated approach to balancing target affinity with physicochemical properties through controlled steric bulk introduction [6].

Research Gaps and Emerging Questions in Indole-Based Drug Design

Despite significant advances in the chemistry and pharmacology of fluorinated indolinones, several critical research gaps persist regarding 6,7-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one and its derivatives. A primary limitation is the incomplete SAR characterization surrounding the 3-hydroxy group and difluoro substitution pattern. While studies have established the importance of these moieties individually, their synergistic effects on target binding and selectivity remain inadequately explored. This gap is particularly evident in the lack of comparative studies between isomeric fluorination patterns (e.g., 4,7-difluoro vs. 6,7-difluoro configurations) and their differential effects on biological activity [3]. Additionally, the impact of the 3-hydroxy group's stereochemistry on bioactivity constitutes a significant unexplored area, as most synthetic approaches yield racemic mixtures rather than enantiopure materials.

The synthetic accessibility of advanced derivatives presents another substantial research challenge. Current routes to compounds like 3-cycloheptyl-6,7-difluoro-3-hydroxyindolin-2-one (CAS: 1073262-05-1) often involve multistep sequences with suboptimal yields, hindering structure-activity relationship studies that require diverse analog libraries [6]. There is a pressing need for innovative synthetic methodologies that enable efficient introduction of diverse substituents at the 3-position while preserving the integrity of the difluoro motif. Furthermore, the development of asymmetric synthesis routes to access enantiomerically pure 3-hydroxy derivatives remains largely unrealized, despite the recognized importance of chirality in drug-target interactions.

From a biological perspective, several critical questions demand attention. While fluorinated indoles are known to exhibit broad-spectrum activities—including antiviral, anticancer, and antimicrobial effects—the specific molecular targets responsible for these activities remain poorly characterized for 6,7-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one and its direct derivatives [8]. The lack of comprehensive target identification studies represents a significant barrier to rational drug design based on this scaffold. Additionally, there is minimal understanding of how the ortho-difluoro motif influences cellular uptake, tissue distribution, and metabolism compared to monofluoro or non-fluorinated analogs. These gaps highlight the need for advanced pharmacological profiling, including in vivo disposition studies and metabolite identification.

Table 3: Key Research Gaps and Priority Investigation Areas for 6,7-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one

Research Gap CategorySpecific Knowledge DeficitsPriority Research Questions
Structure-Activity RelationshipsSynergistic effects of 3-OH and ortho-F₂How do electronic effects from fluorine atoms influence hydrogen bonding capacity of 3-OH?
Synthetic MethodologyEfficient routes to C-3 diversified analogsCan novel catalytic methods enable direct C-H functionalization for analog diversification?
Stereochemical OptimizationAccess to enantiopure 3-hydroxy derivativesDoes absolute configuration at C-3 significantly impact target selectivity and potency?
Target IdentificationSpecific molecular targets mediating bioactivityWhich kinase families or viral enzymes show highest affinity for this scaffold?
ADME ProfilingImpact of difluoro pattern on pharmacokineticsHow does ortho-difluoro substitution influence metabolic stability compared to meta?

Emerging questions in the field center on leveraging modern computational chemistry and structural biology tools to accelerate the rational design of next-generation derivatives. Molecular modeling studies could address fundamental questions regarding the conformational preferences imposed by the ortho-difluoro substitution and its effect on binding pocket interactions. Additionally, the potential for developing bifunctional molecules by incorporating this scaffold into pharmacophore hybridization strategies warrants systematic investigation. Such approaches could yield innovative chemical probes targeting protein-protein interactions traditionally considered "undruggable." As chemical biology increasingly emphasizes target engagement metrics, advanced derivatives of 6,7-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one could serve as valuable tools for studying indole-recognizing domains in biological systems.

Properties

Product Name

6,7-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one

IUPAC Name

6,7-difluoro-3-hydroxy-1,3-dihydroindol-2-one

Molecular Formula

C8H5F2NO2

Molecular Weight

185.13 g/mol

InChI

InChI=1S/C8H5F2NO2/c9-4-2-1-3-6(5(4)10)11-8(13)7(3)12/h1-2,7,12H,(H,11,13)

InChI Key

LYLVQOXHLOPVMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C(C(=O)N2)O)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.